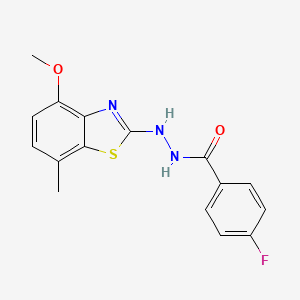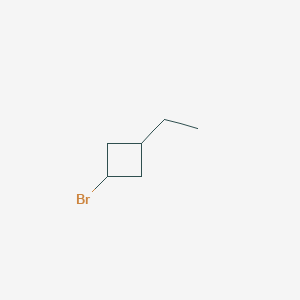![molecular formula C20H23N3O4S2 B2767425 methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate CAS No. 2034465-57-9](/img/structure/B2767425.png)
methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound characterized by a unique structure that integrates a benzo[b]thiophene core, dimethylaminoethyl group, and carbamate functionality. This combination endows the compound with diverse chemical properties and makes it a candidate for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate typically involves multi-step organic reactions. The process starts with the preparation of benzo[b]thiophene, followed by the introduction of the dimethylaminoethyl group and subsequent sulfonylation to form the sulfamoyl linkage. The final step involves the reaction with phenyl isocyanate to introduce the carbamate group under mild reaction conditions, often involving catalysts and controlled temperature to achieve high yields and purity.
Industrial Production Methods
Industrial-scale production of this compound may involve optimization of the synthetic route to minimize costs and improve efficiency. Automation and continuous flow chemistry techniques could be employed to scale up the production, ensuring consistency in the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: : The benzo[b]thiophene core can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction of the sulfamoyl group can be achieved using agents like lithium aluminum hydride, resulting in the corresponding amine derivative.
Substitution: : The aromatic rings can undergo electrophilic substitution reactions with suitable electrophiles, modifying the compound's properties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, in inert solvents like tetrahydrofuran.
Substitution: : Halogenation reagents, nitration mixtures, Friedel-Crafts alkylation conditions.
Major Products Formed
Oxidation: : Formation of sulfoxides, sulfones, and corresponding oxidized derivatives.
Reduction: : Amines and reduced carbamate derivatives.
Substitution: : Halogenated, nitrated, and alkylated analogs of the original compound.
Applications De Recherche Scientifique
Methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate has diverse applications across several fields:
Chemistry
Catalysis: : Used as a catalyst or catalyst precursor in various organic transformations due to its unique electronic properties.
Material Science: : Incorporated into polymer matrices to impart specific properties like conductivity or thermal stability.
Biology
Pharmacology: : Investigated for its potential as a therapeutic agent due to its biological activity, particularly in modulating enzyme functions or receptor interactions.
Biochemical Assays: : Utilized in assays to study enzyme kinetics and inhibition mechanisms.
Medicine
Drug Development: : Explored as a lead compound for the development of new drugs targeting specific biological pathways.
Diagnostic Tools: : Integrated into diagnostic assays for the detection of specific biomarkers.
Industry
Agriculture: : Evaluated for its potential use as a pesticide or herbicide due to its bioactivity.
Manufacturing: : Used in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate exerts its effects is multifaceted:
Molecular Targets and Pathways
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes by binding to the active site or allosteric sites, altering their activity.
Receptor Interaction: : Binds to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Gene Expression: : Can influence gene expression by interacting with DNA or transcription factors, altering the expression of target genes.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds
Methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate is unique due to its specific structural features and resultant properties. When compared with similar compounds such as:
Ethyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate: : The ethyl analog differs in its pharmacokinetic properties and potency.
Methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(methylamino)ethyl)sulfamoyl)phenyl)carbamate: : The presence of a methylamino group instead of dimethylamino significantly impacts the compound's reactivity and biological activity.
List of Similar Compounds
Ethyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate
Methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(methylamino)ethyl)sulfamoyl)phenyl)carbamate
Propyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate
These comparisons highlight the uniqueness of the methyl derivative and underscore its potential for diverse applications in scientific research and industry.
Propriétés
IUPAC Name |
methyl N-[4-[[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-23(2)18(17-13-28-19-7-5-4-6-16(17)19)12-21-29(25,26)15-10-8-14(9-11-15)22-20(24)27-3/h4-11,13,18,21H,12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQWHZSAGOUYPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2767342.png)
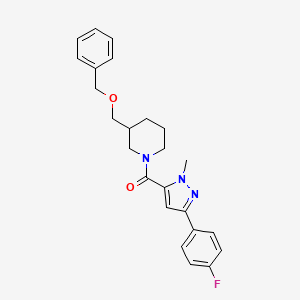
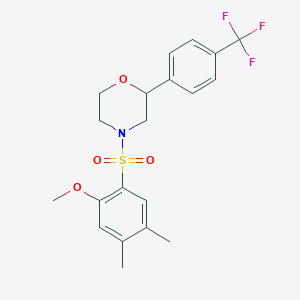
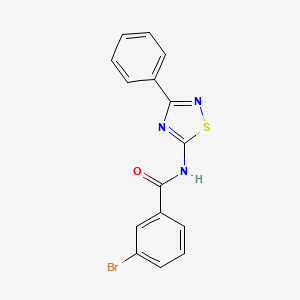
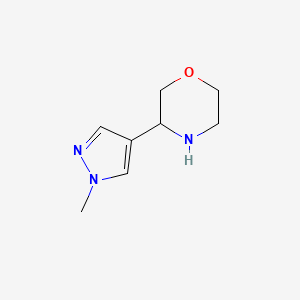
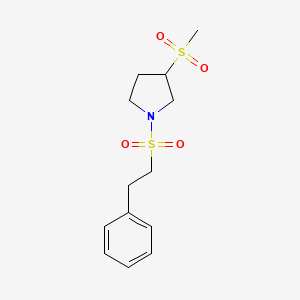
![methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2767354.png)
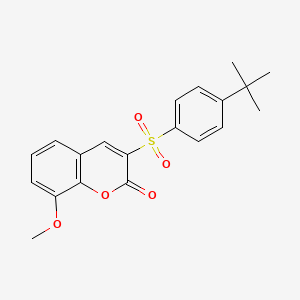
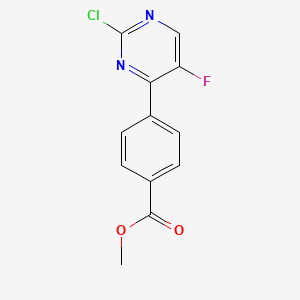
![N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethane-1-sulfonamide](/img/structure/B2767358.png)
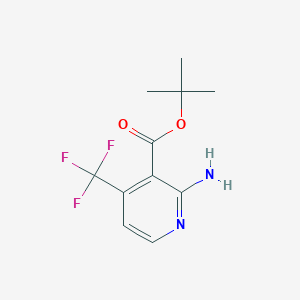
![2-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2767360.png)
